Clemastanin A
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Description
Clemastanin A is a natural compound found in Menthae Haplocalycis Herba , a Chinese edible herb with a long history of clinical use. While volatile constituents have received more attention, non-volatile components like Clemastanin A play a crucial role in its medicinal efficacy. This compound belongs to the phenylpropanoid class and was first isolated from Menthae Haplocalycis Herba .
Scientific Research Applications
Antiviral Activity Against Influenza Viruses : Clemastanin B, a related compound to Clemastanin A, has been found to inhibit different subtypes of human and avian influenza viruses, demonstrating potential as an antiviral agent. It targets viral endocytosis, uncoating, or ribonucleoprotein export from the nucleus without easily leading to viral drug resistance (Yang et al., 2013).
Antiviral Activities from Banlangen (Radix Isatidis) : Clemastanin B from Banlangen (Radix Isatidis) has been shown to significantly increase the viability of MDCK cells pre-infected with the virus, suggesting its potential in inhibiting virus multiplication, prophylaxis, and blocking virus attachment (Xiao et al., 2016).
Isolation and Purification for Research : A study focused on the isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis, which could facilitate further research into the pharmacological properties of these compounds (Peng et al., 2005).
Antiviral Mechanism Analysis : An investigation into the modes of antiviral action of chemical portions and constituents from woad root extract, including clemastanin B, revealed their activity in inhibiting influenza virus multiplication and attachment (Su et al., 2016).
Constituents of Clematis Species : A study on Clematis stans identified new compounds, including clemastanin A and B, highlighting the diverse chemical constituents of the Clematis species with potential medicinal applications (Kizu et al., 1995).
Chemical and Biological Research of Clematis Medicinal Resources : This paper discusses the chemical constituents and pharmacological properties of Clematis, including clemastanin A, underscoring the importance of studying this genus for discovering novel compounds with clinical utility (Hao et al., 2013).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYXIDAEFJHPD-DJSGBOIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131849666 |
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